2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine
Overview
Description
2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine: is a chemical compound with the molecular formula C7H5Cl2F3N2O2S and a molecular weight of 309.09 g/mol . This compound is known for its unique structural features, including the presence of dichloro, trifluoromethylsulfonyl, and phenylhydrazine groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine typically involves the reaction of 2,6-dichloro-4-(trifluoromethylsulfonyl)benzene with hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones and related derivatives.
Oxidation and Reduction Reactions: The hydrazine group can undergo oxidation to form azo compounds or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Condensation: Carbonyl compounds like aldehydes or ketones in the presence of acidic or basic catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrazones: Formed from condensation reactions with carbonyl compounds.
Azo Compounds: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine involves its interaction with molecular targets through its functional groups. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound’s dichloro and trifluoromethylsulfonyl groups contribute to its reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
- 2,6-Dichloro-4-(methylsulfonyl)phenylhydrazine
- 2,6-Dichloro-4-(trifluoromethylsulfonyl)aniline
Uniqueness: 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethylsulfonyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2O2S/c8-4-1-3(2-5(9)6(4)14-13)17(15,16)7(10,11)12/h1-2,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENZSUIQLCICJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545834 | |
Record name | [2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104614-74-6 | |
Record name | [2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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